2-(Ethylsulfanyl)-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
2-(Ethylsulfanyl)-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes an ethylsulfanyl group, a ketone, and a tetrahydropyridine ring
Preparation Methods
The synthesis of 2-(Ethylsulfanyl)-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve the use of specialized equipment and reagents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
2-(Ethylsulfanyl)-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
For example, oxidation of the ethylsulfanyl group can lead to the formation of a sulfoxide or sulfone, while reduction of the ketone group can yield the corresponding alcohol. Substitution reactions at the tetrahydropyridine ring can introduce new functional groups, further modifying the compound’s properties.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
In biology and medicine, 2-(Ethylsulfanyl)-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridine-3-carbonitrile is studied for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific molecular pathways. Additionally, its interactions with biological molecules can provide insights into the mechanisms of various diseases.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
When compared to similar compounds, 2-(Ethylsulfanyl)-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridine-3-carbonitrile stands out due to its unique combination of functional groups. Similar compounds include 4-[2-(Ethylsulfanyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid and other derivatives with ethylsulfanyl and ketone groups . These compounds share some chemical properties but differ in their overall structure and reactivity.
Properties
Molecular Formula |
C17H20N2OS |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
6-ethylsulfanyl-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C17H20N2OS/c1-4-21-17-15(10-18)14(9-16(20)19-17)13-7-5-12(6-8-13)11(2)3/h5-8,11,14H,4,9H2,1-3H3,(H,19,20) |
InChI Key |
KSBSGENYFOMWHT-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(C)C)C#N |
Origin of Product |
United States |
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